molecular formula C5F6O B3395719 1,1,1,5,5,5-Hexafluoropent-3-yn-2-one CAS No. 96102-06-6

1,1,1,5,5,5-Hexafluoropent-3-yn-2-one

Cat. No.: B3395719
CAS No.: 96102-06-6
M. Wt: 190.04 g/mol
InChI Key: LSBSFJPNRPPMID-UHFFFAOYSA-N
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Description

1,1,1,5,5,5-Hexafluoropent-3-yn-2-one is a fluorinated organic compound with the molecular formula C5H2F6O. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of six fluorine atoms and a triple bond, contributing to its high reactivity and stability under specific conditions .

Preparation Methods

The synthesis of 1,1,1,5,5,5-Hexafluoropent-3-yn-2-one typically involves the reaction of 3,3,3-trifluoropropyne with ethyl trifluoroacetate. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1,1,1,5,5,5-Hexafluoropent-3-yn-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of less fluorinated derivatives.

    Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

1,1,1,5,5,5-Hexafluoropent-3-yn-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,5,5,5-Hexafluoropent-3-yn-2-one involves its interaction with molecular targets through its reactive triple bond and fluorine atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use .

Comparison with Similar Compounds

1,1,1,5,5,5-Hexafluoropent-3-yn-2-one can be compared with other fluorinated compounds such as 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione and 1,1,1-Trifluoro-2,4-pentanedione. While all these compounds contain fluorine atoms, this compound is unique due to its triple bond, which imparts distinct reactivity and stability characteristics .

Properties

IUPAC Name

1,1,1,5,5,5-hexafluoropent-3-yn-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F6O/c6-4(7,8)2-1-3(12)5(9,10)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBSFJPNRPPMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CC(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537227
Record name 1,1,1,5,5,5-Hexafluoropent-3-yn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96102-06-6
Record name 1,1,1,5,5,5-Hexafluoropent-3-yn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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